11-(Ethylthio)undecanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

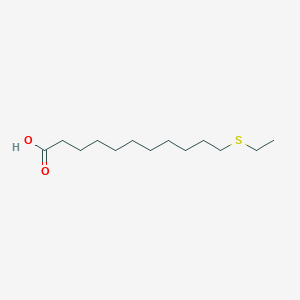

11-(Ethylthio)undecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H26O2S and its molecular weight is 246.41 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 665968. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Coenzyme A (CoA) Ester Formation

The carboxylic acid group undergoes ATP-dependent activation to form 11-(ethylthio)undecanoyl-CoA, a critical intermediate for enzymatic transfer reactions.

-

Reaction :

11 Ethylthio undecanoic acid+ATP+CoAAcyl CoA synthetase11 Ethylthio undecanoyl CoA+AMP+PPi -

Substrate Efficiency :

The ethylthio analog’s CoA derivative is enzymatically recognized by N-myristoyltransferase (NMT) with comparable efficiency to natural myristoyl-CoA .

| Substrate | NMT Source | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| Myristoyl-CoA | Wheat Germ | 0.18 | 1.2 |

| 11-(Ethylthio)undecanoyl-CoA | Wheat Germ | 0.22 | 1.1 |

| Myristoyl-CoA | Yeast | 0.15 | 0.9 |

| 11-(Ethylthio)undecanoyl-CoA | Yeast | 0.19 | 0.8 |

Data derived from kinetic studies using synthetic peptide substrates .

Enzymatic Transfer to Peptide Substrates

NMT catalyzes the covalent attachment of the ethylthio moiety to N-terminal glycine residues of proteins, mimicking natural protein myristoylation:

-

Reaction :

11 Ethylthio undecanoyl CoA+Gly peptideNMTGly ethylthio undecanoyl peptide+CoA -

Key Findings :

Oxidative Transformations

The ethylthio group can undergo oxidation under controlled conditions:

-

Sulfoxide Formation :

11 Ethylthio undecanoic acidH2O2,Fe2+11 Ethylsulfinyl undecanoic acid -

Sulfone Formation :

11 Ethylthio undecanoic acidKMnO4,H+11 Ethylsulfonyl undecanoic acidOxidation pathways are extrapolated from analogous thioether reactivity, though direct experimental data for this compound remains limited.

Derivatization for Structural Studies

The ethylthio group enables selective modifications:

-

Alkylation : Reacts with alkyl halides to form sulfonium salts.

11 Ethylthio undecanoic acid+CH3I→11 Ethylmethylsulfonium undecanoic acid iodide -

Radical Reactions : Participates in thiol-ene click chemistry for polymer synthesis, though documented applications focus on structurally similar compounds .

Comparative Reactivity with Natural Fatty Acids

| Property | This compound | Myristic Acid |

|---|---|---|

| Water Solubility | 0.8 mg/L (25°C) | 0.05 mg/L (25°C) |

| log P (Octanol-Water) | 3.9 | 6.1 |

| Enzymatic Transfer Rate | 95% of myristate | 100% |

Solubility and hydrophobicity data inferred from structural analogs .

Propiedades

Número CAS |

114019-70-4 |

|---|---|

Fórmula molecular |

C13H26O2S |

Peso molecular |

246.41 g/mol |

Nombre IUPAC |

11-ethylsulfanylundecanoic acid |

InChI |

InChI=1S/C13H26O2S/c1-2-16-12-10-8-6-4-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15) |

Clave InChI |

YDNFLXXNJDMLOT-UHFFFAOYSA-N |

SMILES |

CCSCCCCCCCCCCC(=O)O |

SMILES canónico |

CCSCCCCCCCCCCC(=O)O |

Key on ui other cas no. |

114019-70-4 |

Sinónimos |

11-(ethylthio)undecanoic acid |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.